Ethyl 5-(3-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate
CAS No.: 1986908-21-7
Cat. No.: VC2760254
Molecular Formula: C12H9F3N2O2S
Molecular Weight: 302.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1986908-21-7 |
---|---|
Molecular Formula | C12H9F3N2O2S |
Molecular Weight | 302.27 g/mol |
IUPAC Name | ethyl 5-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole-2-carboxylate |
Standard InChI | InChI=1S/C12H9F3N2O2S/c1-2-19-11(18)10-17-16-9(20-10)7-4-3-5-8(6-7)12(13,14)15/h3-6H,2H2,1H3 |
Standard InChI Key | QJIBRIQLRGUXSB-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NN=C(S1)C2=CC(=CC=C2)C(F)(F)F |
Canonical SMILES | CCOC(=O)C1=NN=C(S1)C2=CC(=CC=C2)C(F)(F)F |
Introduction
Chemical Structure and Properties
Structural Features
Ethyl 5-(3-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate incorporates several key structural elements that contribute to its chemical identity and potential biological activity:
-
A five-membered 1,3,4-thiadiazole heterocyclic core containing two nitrogen atoms and one sulfur atom
-
A 3-trifluoromethylphenyl group at position 5 of the thiadiazole ring
-
An ethyl carboxylate functional group at position 2 of the thiadiazole ring
The presence of the trifluoromethyl group is particularly significant as it can enhance lipophilicity, metabolic stability, and bioavailability, properties highly valued in medicinal chemistry. The ethyl carboxylate group provides a reactive site for further chemical modifications.
Physical and Chemical Properties
Based on structural analysis and comparison with similar thiadiazole derivatives, the following properties can be inferred:
Synthesis Methodologies
General Synthetic Approaches
The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions of appropriate precursors. Based on synthetic routes for related compounds, several approaches could be employed to obtain Ethyl 5-(3-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate.
Proposed Synthetic Route
A potential synthetic pathway could be adapted from methods used for similar thiadiazole derivatives:
-
Formation of an appropriate hydrazide intermediate from 3-trifluoromethylbenzoic acid
-
Reaction with ethyl oxalate to form a diacylhydrazine intermediate
-
Cyclization using Lawesson's reagent to form the thiadiazole ring
This approach is informed by the synthesis of Ethyl 5-Methyl-1,3,4-thiadiazole-2-carboxylate, which involves the reaction of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate with Lawesson's reagent in tetrahydrofuran at 75°C .
Reaction Conditions and Considerations
Based on similar syntheses, the following conditions might be appropriate:
Structural Characterization Techniques
Spectroscopic Analysis
Characterization of Ethyl 5-(3-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate would typically employ multiple spectroscopic techniques:
-
¹H NMR spectroscopy would show characteristic signals for the ethyl group (quartet for CH₂ and triplet for CH₃) and the aromatic protons of the trifluoromethylphenyl group
-
¹³C NMR would reveal carbon signals from the thiadiazole ring, carboxylate group, and aromatic ring
-
¹⁹F NMR would show a signal for the trifluoromethyl group
-
Mass spectrometry would confirm the molecular weight and fragmentation pattern
Similar thiadiazole compounds show characteristic NMR patterns, as seen in the spectroscopic data for related compounds .
Comparison with Related Thiadiazole Derivatives
Structural Relationships
To better understand the potential properties of Ethyl 5-(3-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate, it is valuable to compare it with structurally related compounds:
Structure-Activity Relationships
The position and nature of substituents on the thiadiazole ring significantly impact biological activity and chemical reactivity:
-
The meta-trifluoromethyl substitution on the phenyl ring may confer different electronic and steric properties compared to para-substituted analogs
-
The 1,3,4-thiadiazole core typically exhibits different biological activity profiles compared to the 1,2,4-thiadiazole isomer
-
The ethyl carboxylate group provides a handle for further derivatization to modify pharmacokinetic properties
Chemical Reactivity and Derivatization
Reactive Sites
The ethyl carboxylate group in Ethyl 5-(3-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate represents a key reactive site for further chemical transformations:
-
Hydrolysis to the corresponding carboxylic acid
-
Aminolysis to form amide derivatives
-
Reduction to the corresponding alcohol
-
Transesterification to form different ester derivatives
These transformations could generate a diverse library of derivatives with potentially enhanced or altered biological activities.
Stability Considerations
The 1,3,4-thiadiazole ring is generally stable under physiological conditions but may undergo specific reactions:
-
Oxidation of the sulfur atom under strong oxidizing conditions
-
Nucleophilic attack at certain positions of the heterocyclic ring
-
Photochemical reactions under specific conditions
Understanding these reactivity patterns is essential for developing stable formulations for potential applications.
Research Directions and Future Prospects
Synthesis Optimization
Current synthetic approaches for similar thiadiazole derivatives show moderate yields (28% for related compounds) , suggesting opportunities for optimization:
-
Alternative cyclization reagents beyond Lawesson's reagent
-
Microwave-assisted synthesis to improve reaction efficiency
-
Flow chemistry approaches for scalable synthesis
-
Green chemistry methodologies to reduce environmental impact
Biological Evaluation
Comprehensive biological screening would be valuable to establish the activity profile of Ethyl 5-(3-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate:
-
Antimicrobial assays against a panel of bacterial and fungal pathogens
-
Anti-inflammatory screening using in vitro and in vivo models
-
Anticancer evaluation against diverse cell lines
-
Structure-activity relationship studies comparing ortho, meta, and para trifluoromethyl substitutions
Structure Modification Strategies
Strategic modification of the core structure could generate analogs with enhanced properties:
-
Variation in the position of the trifluoromethyl group on the phenyl ring
-
Replacement of the trifluoromethyl group with other halogenated substituents
-
Modification of the ethyl carboxylate to other functional groups
-
Introduction of additional substituents on the phenyl ring
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume